molecular formula C18H26N2OS B3128655 methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether CAS No. 338965-98-3

methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether

Cat. No. B3128655
CAS RN: 338965-98-3
M. Wt: 318.5 g/mol
InChI Key: ZVMVPYRGUQVVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether, also known as MRS2179, is a selective antagonist for P2Y1 and P2Y12 receptors. It is a chemical compound that is widely used in scientific research due to its unique properties.

Mechanism of Action

Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is a selective antagonist for P2Y1 and P2Y12 receptors. It binds to the receptors and prevents the activation of downstream signaling pathways. The P2Y1 receptor is involved in platelet activation and aggregation, while the P2Y12 receptor is involved in platelet aggregation and thrombus formation. By blocking these receptors, methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether inhibits platelet activation and reduces the risk of thrombosis.
Biochemical and Physiological Effects:
methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation and reduces the risk of thrombosis. It also reduces the release of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether has been shown to have a protective effect on the heart and lungs in various disease models.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether has several advantages for lab experiments. It is a highly specific antagonist for P2Y1 and P2Y12 receptors, which makes it ideal for studying the role of these receptors in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the use of methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether in lab experiments is limited by its solubility in aqueous solutions. It is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the use of methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether in scientific research. One area of interest is the development of new P2Y1 and P2Y12 receptor antagonists for the treatment of thrombosis and other cardiovascular diseases. Another area of interest is the study of the role of P2Y1 and P2Y12 receptors in other physiological processes, such as inflammation and pain. The use of methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether in combination with other drugs and therapies is also an area of interest for future research.

Scientific Research Applications

Methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is widely used in scientific research to study the role of P2Y1 and P2Y12 receptors in various physiological processes. It is used to investigate the signaling pathways involved in platelet activation, thrombosis, and hemostasis. methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is also used to study the effects of P2Y1 and P2Y12 receptor antagonists in various disease models, including stroke, myocardial infarction, and pulmonary hypertension.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-1-methyl-4,5-dipropylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-5-7-16-17(8-6-2)20(3)18(19-16)22-13-14-9-11-15(21-4)12-10-14/h9-12H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMVPYRGUQVVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(C(=N1)SCC2=CC=C(C=C2)OC)C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(1-methyl-4,5-dipropyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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